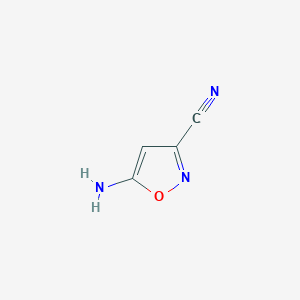
2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF4N It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide in the presence of an organic solvent and a catalyst system composed of tetraphenylphosphonium bromide and bromide . The reaction is carried out at temperatures ranging from 100 to 200°C for 2 to 5 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro groups.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)benzonitrile: Similar structure but lacks the fluoro group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the chloro group.
3-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but with different positioning of the fluoro group.
Uniqueness
2-Chloro-4-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of the chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H2ClF4N |
|---|---|
Peso molecular |
223.55 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF4N/c9-7-4(3-14)1-2-5(10)6(7)8(11,12)13/h1-2H |
Clave InChI |
LQMLVCKEYXTPHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)Cl)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



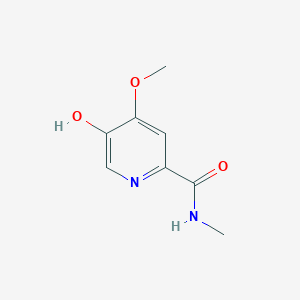
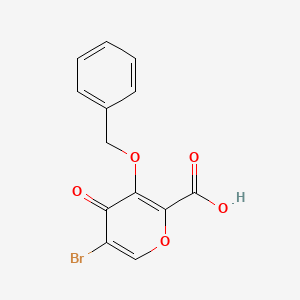


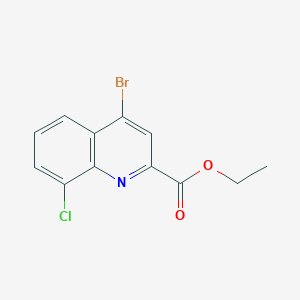
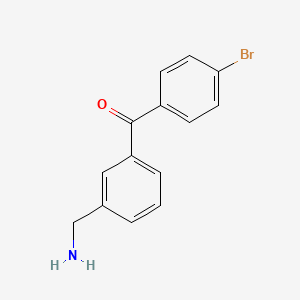
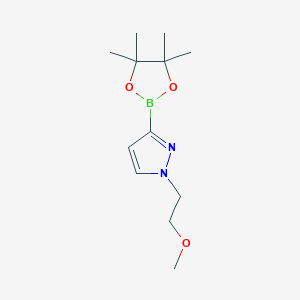
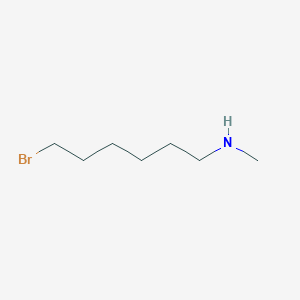



![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
